2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole
Description
Properties
Molecular Formula |
C29H23ClN2OS |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C29H23ClN2OS/c30-24-16-18-26(19-17-24)33-20-21-34-29-31-27(22-10-4-1-5-11-22)28(23-12-6-2-7-13-23)32(29)25-14-8-3-9-15-25/h1-19H,20-21H2 |
InChI Key |
HEXICXNPAXPZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chlorophenoxyethyl intermediate, followed by its reaction with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization with triphenyl-substituted precursors to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes, receptors, or other proteins. The chlorophenoxy and triphenyl groups contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Electron Effects: The target compound’s 4-chlorophenoxy group provides electron-withdrawing character, while the fluorophenyl analog () balances electronegativity with smaller atomic size.
- Solubility : Pyridyl substituents () enhance polarity and aqueous solubility compared to purely aromatic analogs.
- Steric Bulk : Dichlorobenzyl and allyl groups () introduce steric constraints that may affect binding interactions or crystallization.
Physicochemical Properties
- Lipophilicity: The target compound’s chlorophenoxyethylthio group increases logP compared to fluorophenyl or pyridyl analogs, suggesting greater membrane permeability.
- Thermal Stability : Triphenyl-substituted imidazoles (target compound and fluorophenyl analog) exhibit high melting points (>200°C) due to extensive π-π stacking .
- Crystallography : Fluorophenyl analogs have been structurally characterized via SHELX-refined X-ray diffraction, revealing planar imidazole cores and intermolecular C-H···π interactions .
Biological Activity
The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a complex organic molecule featuring an imidazole core with various functional groups. Its unique structure, which includes a triphenyl moiety and a sulfanyl linkage, enhances its chemical reactivity and biological interactions. This compound is part of a broader class of imidazole derivatives known for diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 368.92 g/mol. The presence of the 4-chlorophenoxy group and the sulfanyl linkage contributes to its potential biological activities, particularly in antimicrobial and antiviral applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 368.92 g/mol |
| Structure | Imidazole core with triphenyl and chlorophenoxy groups |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole has been specifically noted for its antibacterial potential. A study comparing various imidazole derivatives revealed that this compound demonstrated superior activity against certain bacterial strains compared to simpler derivatives.
- Key Findings :
- Exhibited strong antibacterial activity against Gram-positive bacteria.
- Showed moderate activity against Gram-negative bacteria.
Antiviral Activity
The antiviral potential of related imidazole compounds has been explored in various studies. For instance, a derivative known as Zinc(II)-2,4,5-triphenyl-1H-imidazole was tested against the dengue virus (DENV-2). The results indicated an IC50 value of 34.42 μg/ml for viral replication inhibition, suggesting that modifications to the imidazole structure can enhance antiviral efficacy.
| Compound | Virus | IC50 (μg/ml) | CC50 (μg/ml) |
|---|---|---|---|
| Zinc(II)-2,4,5-triphenyl-1H-imidazole | DENV-2 | 34.42 | <100 |
| Copper(II)-complex of imidazole | DENV-2 | 0.13 | N/A |
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Antibacterial Study : A comparative study assessed the antibacterial properties of various imidazole derivatives, including 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole. It was found that this compound had a higher efficacy against Staphylococcus aureus compared to other derivatives lacking the sulfanyl group.
- Antiviral Research : In vitro studies on the antiviral effects against DENV-2 showed that the Zinc(II) complex of this compound significantly inhibited viral replication while maintaining acceptable cytotoxicity levels in Vero cells.
- Anti-inflammatory Activity : Another study synthesized various derivatives of 2,4,5-triphenyl-1H-imidazole and evaluated their anti-inflammatory properties using Phenylbutazone as a reference drug. Some derivatives showed promising results in reducing inflammation caused by microbial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole, and how can reaction progress be monitored?
- Methodology :
- The compound is synthesized via multi-step reactions, often involving substituted imidazole precursors. A common approach uses nanocrystalline MgAl₂O₄ as a catalyst under sonochemical conditions to enhance reaction efficiency and yield .
- Reaction Monitoring : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (7:3 v/v) is recommended to track intermediates and confirm completion (Rf ≈ 0.57) .
- Key Data : IR (KBr) peaks at 3050 cm⁻¹ (C–H aromatic), 1603 cm⁻¹ (C=C aromatic), and 1065 cm⁻¹ (C–Cl) confirm functional groups .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodology :
- NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) reveals aromatic proton signals at δ 7.15–7.47 ppm, while ¹³C NMR (100 MHz) shows carbons in the range of 127.30–149.72 ppm, consistent with triphenylimidazole and chlorophenoxy motifs .
- UV-Vis Spectroscopy : A λmax at 296 nm (methanol) indicates π→π* transitions in the conjugated aromatic system .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Antifungal Screening : Standardized in vitro assays (e.g., broth microdilution) against Candida albicans or Aspergillus strains are used. Activity is compared to reference drugs like fluconazole, with MIC values reported .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity before advancing to in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Methodology :
- X-ray Diffraction : Single-crystal analysis reveals bond lengths (e.g., C–S = 1.81 Å, C–Cl = 1.74 Å) and dihedral angles between aromatic planes (e.g., 85.2° between imidazole and chlorophenoxy groups) .
- Weak Interactions : C–H⋯S (3.52 Å) and π-π stacking (3.39 Å) stabilize the crystal lattice, impacting solubility and stability .
- Data Interpretation : Software like SHELX or OLEX2 refines structures, with R-factors < 0.05 indicating high accuracy .
Q. What strategies optimize the catalytic synthesis of this compound to improve yield and purity?
- Methodology :
- Catalyst Screening : Compare MgAl₂O₄ with alternatives like zeolites or ionic liquids. Evidence shows MgAl₂O₄ achieves ~85% yield under ultrasound (40 kHz, 50°C) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group incorporation, while ethanol reduces byproducts .
- Table: Catalyst Performance :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| MgAl₂O₄ | 85 | 98 |
| Zeolite Y | 72 | 91 |
| No catalyst | 45 | 82 |
Q. How do substituent variations (e.g., halogen, methoxy) on the phenyl rings affect biological efficacy?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., 4-bromo or 4-methoxy derivatives) and test antifungal activity. Chlorine at the para position enhances potency due to electronegativity and lipophilicity .
- SAR Analysis : LogP values (e.g., 2.62 for chloro vs. 2.35 for methoxy) correlate with membrane permeability and MIC trends .
Q. How can conflicting reports on biological activity be reconciled?
- Methodology :
- Standardized Assays : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
- Environmental Factors : Control pH (7.4 vs. 5.5) and temperature (37°C vs. 25°C), as protonation states affect compound uptake .
- Metabolite Interference : HPLC-MS identifies degradation products (e.g., sulfoxide derivatives) that may skew activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
